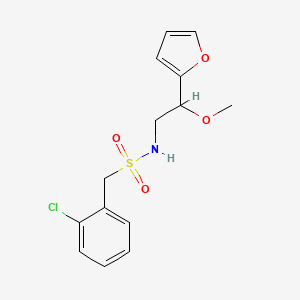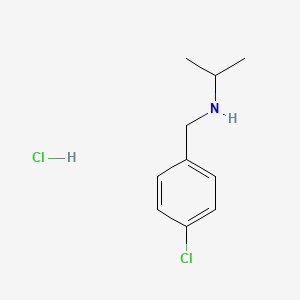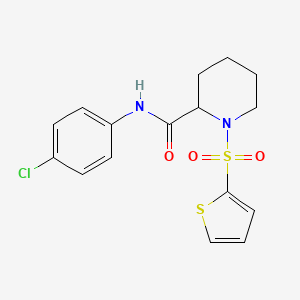![molecular formula C16H18F3NO4 B2409097 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone CAS No. 1421585-25-2](/img/structure/B2409097.png)
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone” is a chemical compound . The IUPAC name of this compound is 1,5-dioxa-9-azaspiro[5.5]undecane . It has a molecular weight of 157.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO2/c1-6-10-8(11-7-1)2-4-9-5-3-8/h9H,1-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.It is in liquid form . For more specific physical and chemical properties, further experimental data or computational analysis would be required.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
- The synthesis of 1,5-dioxa-9-azaspiro[5.5]undecane derivatives, including 1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone, often involves innovative methods like the Prins cascade process, as demonstrated in the creation of spiromorpholinotetrahydropyran derivatives (Reddy et al., 2014).
- Detailed conformational studies of similar compounds have revealed the presence of multiple conformations influenced by substituents, which is crucial for understanding their chemical behavior and potential applications (Bassus et al., 1978).
Biological and Pharmacological Activity
- The biological activity of 1,5-dioxa-9-azaspiro[5.5]undecane derivatives is a significant area of study. For example, research has shown that compounds like (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol exhibit notable biological activities, which are integral for drug development and other applications (Yuan et al., 2017).
Application in Material Science
- Compounds with a 1,5-dioxaspiro[5.5]undecane framework have been explored in materials science, particularly in the context of liquid-crystalline properties, which is essential for developing advanced materials with specific optical and electronic properties (Frach et al., 1989).
Role in Drug Synthesis and Modification
- The 1,5-dioxa-9-azaspiro[5.5]undecane structure plays a critical role in the synthesis and modification of pharmaceuticals. For instance, its derivatives have been used in the creation of novel fluoroquinolone derivatives, showing activity against specific bacterial strains (Lukin et al., 2022).
Mecanismo De Acción
Target of Action
The primary target of this compound is the METTL3/METTL14 protein complex , which is part of the m6A regulation machinery . This complex is a key player in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .
Mode of Action
The compound interacts with the METTL3/METTL14 protein complex, inhibiting its function . METTL3 is the catalytic unit of the complex, whereas METTL14 facilitates RNA substrate binding and stabilizes the complex . The inhibition of this complex by the compound results in a decrease in the level of N6-methyladenosine (m6A), a common RNA modification .
Biochemical Pathways
The compound affects the m6A pathway, which is involved in a wide array of biological processes . The m6A modification is found in all kinds of cellular RNA, including mRNA, tRNA, and rRNA, and its roles in gene expression regulation are various, ranging from splicing to translation, stability, and degradation . Therefore, the compound’s action on the METTL3/METTL14 complex and the subsequent decrease in m6A levels can have wide-ranging effects on cellular function .
Pharmacokinetics
The compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . Physicochemical characteristics were taken into account during the optimization of the compound, resulting in improved potency . Some compounds in the same series had mediocre stability toward enzymatic degradation with half-lives lower than 12 min upon incubation with rat liver microsomes .
Result of Action
The compound shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines . This indicates that the compound’s action can result in molecular and cellular effects, potentially influencing the progression of diseases such as cancer .
Propiedades
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO4/c17-16(18,19)24-13-4-2-12(3-5-13)14(21)20-8-6-15(7-9-20)22-10-1-11-23-15/h2-5H,1,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDFUAQWEOBUPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole](/img/structure/B2409015.png)


![2-[(3-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2409022.png)


![Methyl 3-({[cyano(2,4-difluorophenyl)methyl]carbamoyl}methyl)benzoate](/img/structure/B2409027.png)


![2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409031.png)

![1-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)-4-ethylpiperazine-2,3-dione](/img/structure/B2409035.png)
